![molecular formula C15H12N2O3 B4227214 8-(4-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4227214.png)
8-(4-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Descripción general
Descripción
8-(4-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PBOX-15 and has been found to exhibit promising results in various studies.
Mecanismo De Acción
The mechanism of action of PBOX-15 involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, PBOX-15 has also been found to exhibit antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-infectious properties.
Biochemical and Physiological Effects:
PBOX-15 has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, PBOX-15 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, PBOX-15 has also been found to exhibit anti-infectious properties by inhibiting the growth and replication of various infectious agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PBOX-15 is its broad-spectrum anticancer activity, making it a potential candidate for the treatment of various types of cancer. Additionally, PBOX-15 also exhibits neuroprotective and anti-infectious properties, making it a versatile compound for scientific research. However, one of the limitations of PBOX-15 is its poor solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of PBOX-15. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of PBOX-15 in various biological systems. Furthermore, the potential applications of PBOX-15 in combination with other drugs or therapies should also be explored to enhance its efficacy and reduce potential side effects. Finally, the development of new formulations and delivery methods for PBOX-15 may also improve its clinical utility.
Aplicaciones Científicas De Investigación
PBOX-15 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PBOX-15 has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, PBOX-15 has also been found to exhibit neuroprotective effects in various studies, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, PBOX-15 has also shown promising results in the treatment of infectious diseases such as malaria and tuberculosis.
Propiedades
IUPAC Name |
8-pyridin-4-yl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-6-10(9-1-3-16-4-2-9)11-5-13-14(20-8-19-13)7-12(11)17-15/h1-5,7,10H,6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACVCICCSUEVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4227131.png)
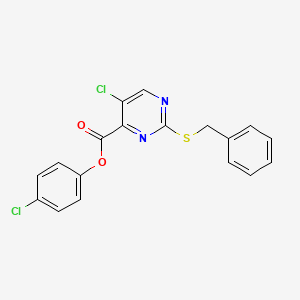
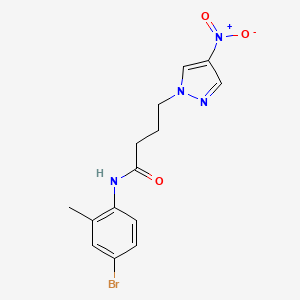
![N-[4-(aminosulfonyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4227158.png)
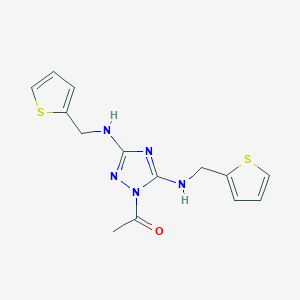
![N-(3-{2,5-dioxo-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4227165.png)
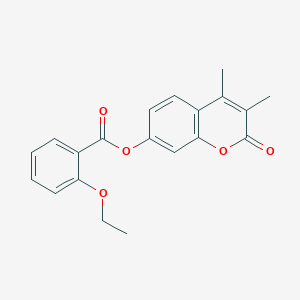
![ethyl {2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4227183.png)
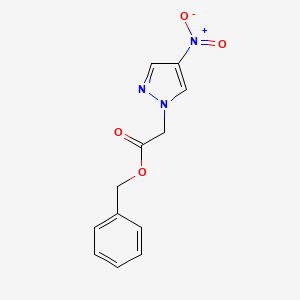
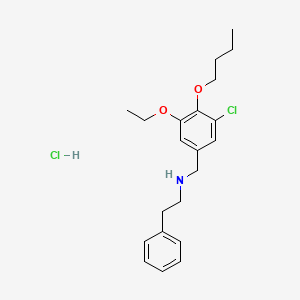
![ethyl 6-[(benzylthio)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4227209.png)

![({4-amino-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4227238.png)
![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4227243.png)